Bis-(4-phenylsulfonyloxyphenyl)-sulfone

Description

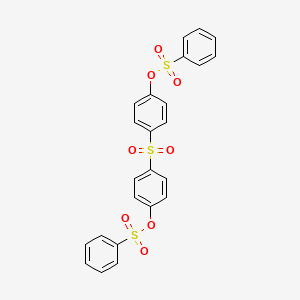

Bis-(4-phenylsulfonyloxyphenyl)-sulfone is a sulfone derivative characterized by two phenylsulfonyloxy (-OSO₂C₆H₅) groups attached to a central sulfone (-SO₂-) bridge. The sulfone group (-SO₂-) is electron-withdrawing, enhancing thermal stability and chemical resistance, while substituents on the aromatic rings dictate solubility, reactivity, and applications in polymers, pharmaceuticals, and materials science .

Properties

Molecular Formula |

C24H18O8S3 |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

[4-[4-(benzenesulfonyloxy)phenyl]sulfonylphenyl] benzenesulfonate |

InChI |

InChI=1S/C24H18O8S3/c25-33(26,21-15-11-19(12-16-21)31-34(27,28)23-7-3-1-4-8-23)22-17-13-20(14-18-22)32-35(29,30)24-9-5-2-6-10-24/h1-18H |

InChI Key |

ZMSLNUBSOKBSNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

Sulfone compounds share a common -SO₂- backbone but differ in substituents, which critically influence their behavior:

Stability and Reactivity

- Thermal Stability: Sulfone groups confer high thermal resistance; e.g., Bisphenol S decomposes above 245°C .

- Chemical Reactivity: Electron-withdrawing substituents (e.g., -NO₂, -Cl) increase electrophilicity, enabling nucleophilic substitutions. Bisphenol S’s hydroxyl groups react with acid chlorides/anhydrides, limiting compatibility with strong bases .

- Biological Interactions : Sulfone groups bind to proteins like VDAC1/2 () and LuxP in bacterial quorum sensing (), suggesting broad bioactivity.

Key Differentiators of this compound

While structural analogs provide a framework, the phenylsulfonyloxy groups in this compound likely offer unique advantages:

- Enhanced Solubility : Polar sulfonyloxy groups may improve solubility in polar aprotic solvents vs. halogenated analogs.

- Electron Deficiency : Strong electron withdrawal could stabilize charge-separated states, useful in conductive polymers or battery electrolytes.

- Synthetic Flexibility : Sulfonyloxy groups serve as leaving groups, enabling further functionalization for drug design or polymer crosslinking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.